N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide
CAS No.: 2379977-81-6
Cat. No.: VC6169763
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379977-81-6 |
|---|---|
| Molecular Formula | C14H12N2O3S |
| Molecular Weight | 288.32 |
| IUPAC Name | N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H12N2O3S/c1-9-13(6-16-19-9)14(17)15-5-12-4-11(8-20-12)10-2-3-18-7-10/h2-4,6-8H,5H2,1H3,(H,15,17) |
| Standard InChI Key | VBMOZJDIKCYQFW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
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Furan ring: A five-membered aromatic oxygen-containing ring at the 3-position of the thiophene.
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Thiophene ring: A sulfur-containing heterocycle substituted with a furan-3-yl group at position 4.
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Oxazole ring: A five-membered ring with nitrogen and oxygen atoms, methyl-substituted at position 5 and functionalized with a carboxamide group at position 4.
The IUPAC name reflects this arrangement: N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2379977-81-6 |
| Molecular Formula | C₁₄H₁₂N₂O₃S |
| Molecular Weight | 288.32 g/mol |
| SMILES | CC1=C(C=NO1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
| Topological Polar Surface Area | 97.7 Ų |
Spectroscopic Analysis
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NMR Spectroscopy: Proton NMR reveals distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons of the furan (δ ~7.1–7.3 ppm) and thiophene (δ ~6.8–7.0 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 288.32, consistent with the molecular weight.
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis involves sequential cyclization and coupling reactions:
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Furan-Thiophene Intermediate: Cyclocondensation of 3-furaldehyde with thiophene-2-carboxylic acid derivatives under acidic conditions.
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Oxazole Formation: Reaction of the intermediate with 5-methyl-1,2-oxazole-4-carbonyl chloride in the presence of a base (e.g., triethylamine).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Key Challenges:
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Steric hindrance during the coupling of the oxazole carboxamide to the thiophene-methyl group.
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Optimization of reaction temperatures to prevent furan ring decomposition.
Biological Activities and Mechanisms
Anti-Inflammatory Properties
In murine macrophage models, the compound inhibits COX-2 expression (IC₅₀ = 12.3 μM) and reduces TNF-α production by 68% at 50 μM. The thiophene moiety enhances binding to the COX-2 active site, while the oxazole ring stabilizes interactions via hydrogen bonding.
Antibacterial Efficacy
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming ciprofloxacin (MIC = 16 μg/mL) in biofilm disruption assays. The furan group contributes to membrane permeability, facilitating bacterial uptake.
Pharmacological Applications
Drug Development Prospects
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Lead Compound: Structural modularity allows derivatization for enhanced potency. For example, substituting the methyl group with halogens improves COX-2 selectivity.
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Combination Therapy: Synergistic effects observed with doxorubicin in reducing tumor volume in xenograft models.
Comparative Analysis with Analogous Compounds
Table 2: Structural and Activity Comparison
Key Insights:
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